2-Amino-3-(2-methyloxazol-4-yl)propanoic acid
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Overview
Description
2-Amino-3-(2-methyloxazol-4-yl)propanoic acid is a compound that belongs to the class of amino acids It features an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2-methyloxazol-4-yl)propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the amino acid side chain. One common method starts with commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone. The key step involves the cyclization to form the oxazole ring, followed by subsequent functional group transformations to introduce the amino and carboxyl groups .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(2-methyloxazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can target the oxazole ring or the amino group, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole N-oxides, while substitution reactions can introduce various functional groups onto the oxazole ring .
Scientific Research Applications
2-Amino-3-(2-methyloxazol-4-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving amino acid metabolism and protein synthesis.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-methyloxazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity to enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-Amino-3-(5-methyl-1H-imidazol-4-yl)propanoic acid: This compound features an imidazole ring instead of an oxazole ring and has different chemical properties and biological activities.
2-Amino-3-(2-hydroxy-1H-imidazol-4-yl)propanoic acid: Similar in structure but with a hydroxy group on the imidazole ring, leading to different reactivity and applications.
Uniqueness: 2-Amino-3-(2-methyloxazol-4-yl)propanoic acid is unique due to the presence of the oxazole ring, which imparts distinct chemical reactivity and biological activity compared to its imidazole-containing counterparts. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H10N2O3 |
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Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-amino-3-(2-methyl-1,3-oxazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H10N2O3/c1-4-9-5(3-12-4)2-6(8)7(10)11/h3,6H,2,8H2,1H3,(H,10,11) |
InChI Key |
YZAMMWQFEWHBIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CO1)CC(C(=O)O)N |
Origin of Product |
United States |
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